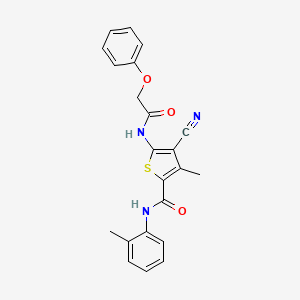
4-Cyano-3-methyl-5-(2-phenoxy-acetylamino)-thiophene-2-carboxylic acid o-tolylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyano-3-methyl-5-(2-phenoxy-acetylamino)-thiophene-2-carboxylic acid o-tolylamide is a useful research compound. Its molecular formula is C22H19N3O3S and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Cyano-3-methyl-5-(2-phenoxy-acetylamino)-thiophene-2-carboxylic acid o-tolylamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial activity, and other pharmacological effects.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C18H18N2O3S
- CAS Number : 503864-33-3
- Structural Features : The compound contains a thiophene ring, a cyano group, and an acetamide moiety which are critical for its biological activity.
Cytotoxicity
Several studies have investigated the cytotoxic effects of this compound on various cancer cell lines.
- Study on HepG2 Cells :
- Comparison with Other Compounds :
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored.
- In Vitro Studies :
The proposed mechanisms underlying the biological activities include:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, particularly affecting the S phase.
- Antimicrobial Mechanism : The thiophene ring is believed to interact with bacterial membranes, disrupting their integrity and function.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Weight | 342.41 g/mol |
| Purity | ≥97% |
| IC50 (HepG2) | 15 µM (indicative of significant cytotoxicity) |
| MIC (E. coli) | 32 µg/mL |
| MIC (S. aureus) | 16 µg/mL |
Case Studies
- Case Study on Liver Cancer Treatment :
- Antibacterial Efficacy in Clinical Isolates :
特性
分子式 |
C22H19N3O3S |
|---|---|
分子量 |
405.5 g/mol |
IUPAC名 |
4-cyano-3-methyl-N-(2-methylphenyl)-5-[(2-phenoxyacetyl)amino]thiophene-2-carboxamide |
InChI |
InChI=1S/C22H19N3O3S/c1-14-8-6-7-11-18(14)24-21(27)20-15(2)17(12-23)22(29-20)25-19(26)13-28-16-9-4-3-5-10-16/h3-11H,13H2,1-2H3,(H,24,27)(H,25,26) |
InChIキー |
MDJIHKQIBYSRJG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=CC=CC=C3)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















